3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
3-(2,5-dichlorophenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-8-10(16)6-7-12(14)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDGNQCQHRLLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50203140 | |
| Record name | 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54681-83-3 | |
| Record name | 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054681833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-(2,5-dichlorophenyl)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50203140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone typically involves the condensation of 2-amino-5-chlorobenzophenone with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar condensation reactions, with optimization for yield and purity.
Chemical Reactions Analysis
Substitution Reactions
Oxidation and Reduction
The quinazolinone core is susceptible to oxidation/reduction, potentially altering its biological activity.
Hydrolysis
Hydrolysis of the quinazolinone ring typically requires harsh acidic or basic conditions.
Cyclization and Condensation
The compound may participate in cyclization reactions with aldehydes or ketones, forming extended heterocycles.
Alkylation and Addition Reactions
The nitrogen atoms and double bonds in the quinazolinone core can undergo alkylation or addition reactions.
Mechanistic Insights
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Substitution Pathways : The dichlorophenyl group’s reactivity depends on the electronic environment. Chlorines in positions activated by electron-withdrawing groups (e.g., nitro, carbonyl) may substitute more readily.
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Radical Pathways : Some oxidation reactions (e.g., with H₂O₂) may proceed via radical intermediates, as observed in related quinazolinone syntheses .
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Stability : The quinazolinone core’s stability under hydrolytic conditions depends on substituents. Electron-donating groups may enhance resistance to hydrolysis.
Scientific Research Applications
Antimicrobial Activity
Quinazolinones, including 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone, have shown significant antimicrobial properties. Research indicates that various derivatives exhibit activity against both gram-positive and gram-negative bacteria. For instance:
- Study Findings : A series of novel quinazolinone derivatives were synthesized and evaluated for their antibacterial effects. The results demonstrated that compounds with specific substitutions on the phenyl ring displayed enhanced antibacterial activity, particularly against gram-negative bacteria .
- Case Study : In one study, compounds similar to this compound were tested against multiple bacterial strains, revealing a broad spectrum of activity and establishing this scaffold as a promising candidate for new antibacterial agents .
Antiviral Properties
The antiviral potential of quinazolinone derivatives has also been explored extensively.
- Research Insights : Certain derivatives have been found to possess moderate to good antiviral activity. For example, a study highlighted that specific quinazolinone compounds could inhibit virus proliferation by enhancing the activity of defensive enzymes within host cells .
- Mechanism of Action : The antiviral action is believed to involve the upregulation of pathogenesis-related proteins (PRs), which play a crucial role in the plant defense mechanism against viral infections .
Antimalarial Activity
The antimalarial properties of quinazolinones are particularly noteworthy given the ongoing global fight against malaria.
- Evaluation Results : In vivo studies demonstrated that certain 2,3-disubstituted quinazolinones exhibited significant antimalarial activities in mice infected with Plasmodium berghei. Compounds derived from this class showed mean percentage suppression rates significantly higher than controls, indicating their potential as therapeutic agents against malaria .
- Case Study : Specific compounds within this category displayed suppression rates of up to 72.86%, showcasing their efficacy and potential for development into new antimalarial drugs .
Anticancer Applications
The anticancer potential of quinazolinones has been a focal point in medicinal chemistry.
- Cytotoxic Activity : Various studies have reported that quinazolinones can induce cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents. These compounds have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Research Findings : One notable study indicated that derivatives similar to this compound exhibited promising anticancer activities against different cancer cell lines, emphasizing their potential in cancer therapy .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA synthesis and cell division.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical profiles of quinazolinones are influenced by substituents at positions 2, 3, and 5. Below is a comparative analysis of key analogs:
Structure-Activity Relationships (SAR)
- Position 2 : Methyl groups (e.g., 2-CH₃) improve metabolic stability but may reduce polarity, affecting solubility. Thioether substituents (e.g., 2-benzylmercapto) enhance antitumor activity .
- Position 3 : Aryl groups with electron-withdrawing substituents (e.g., Cl, F) boost antifungal and antibacterial potency. For example, UR-9825’s 2,4-difluorophenyl group increases lipophilicity and target affinity .
- Position 7 : Halogenation (Cl or F) at position 7 significantly enhances antifungal activity, as seen in UR-9825 .
Biological Activity
3-(2,5-Dichlorophenyl)-2-methyl-4(3H)-quinazolinone is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This compound features a fused bicyclic structure that includes a benzene and a pyrimidine ring, contributing to its pharmacological potential. The presence of chlorine substituents enhances its reactivity and biological profile, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C12H8Cl2N2O
- Molecular Weight : Approximately 339.6 g/mol
- Structure : The compound consists of a quinazolinone core with dichlorophenyl and methyl substitutions, which are crucial for its biological activity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
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Antimicrobial Activity :
- The compound has shown significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism often involves inhibition of key enzymes like penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis .
- A study highlighted that derivatives of quinazolinones can synergize with existing antibiotics, enhancing their efficacy against resistant strains .
-
Anticancer Properties :
- Quinazolinones have been reported to possess cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxicity in assays involving prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .
- The IC50 values for some derivatives were reported as low as 10 µM, indicating potent activity against these cancer cells .
-
Mechanism of Action :
- The biological activity is attributed to the compound's ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to active or allosteric sites, altering enzyme conformation and function. This modulation can affect various cellular processes, including apoptosis in cancer cells and cell wall synthesis in bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinones. Studies have identified key structural features that influence their antimicrobial and anticancer properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloro-3-(2,5-dichlorophenyl)-2-methylquinazolin-4(3H)-one | Chlorine and dichlorophenyl substitutions | Antimicrobial and anticancer |
| 2-Methyl-4(3H)-quinazolinone | Basic framework without substitutions | Lower biological activity |
| 3-(3,4-Dichlorophenyl)-2-methylquinazolin-4(3H)-one | Lacks chloro at the 7-position | Similar activity profile |
The dual substitution pattern in this compound enhances its reactivity compared to simpler analogs.
Case Studies
- Antibacterial Synergy : In vitro studies demonstrated that when combined with piperacillin-tazobactam, certain quinazolinone derivatives could effectively kill MRSA strains that were otherwise resistant to treatment .
- Cytotoxicity Evaluation : A series of quinazolinone-thiazole hybrids were synthesized and evaluated for their cytotoxic effects on multiple cancer cell lines. Notably, some compounds exhibited dose-dependent inhibition of cell growth with IC50 values indicating significant potency against targeted cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2,5-dichlorophenyl)-2-methyl-4(3H)-quinazolinone, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted cyclocondensation using heteropolyacid catalysts (e.g., phosphotungstic acid) under solvent-free conditions is a high-yield method (~85–90%). Key parameters include microwave power (300–500 W), reaction time (5–10 min), and catalyst loading (5–10 mol%). Traditional reflux methods with triethyl orthobenzoate or acyl chlorides require longer durations (6–12 hours) and yield ~60–70% . Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product.
Q. How is structural characterization performed for this compound?
- Methodology :
- IR Spectroscopy : Confirm carbonyl (C=O) stretching at ~1673 cm⁻¹ and aromatic C-Cl vibrations at ~750–800 cm⁻¹ .
- NMR Spectroscopy : ¹H-NMR identifies substituent environments (e.g., δ 8.43 ppm for aromatic protons adjacent to dichlorophenyl groups). ¹³C-NMR confirms carbonyl carbons at ~165 ppm and aromatic carbons adjacent to chlorine atoms at ~133–134 ppm .
- Elemental Analysis : Validate molecular formula (e.g., C₁₄H₈Cl₂N₂O) with <0.5% deviation .
Q. What in vitro pharmacological screening models are used to assess biological activity?
- Methodology :
- Anti-inflammatory assays : Inhibit COX-2 or LOX enzymes using ELISA kits, with IC₅₀ values compared to standard drugs (e.g., celecoxib) .
- Antimicrobial testing : Disc diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting minimum inhibitory concentrations (MICs) .
- Anti-endotoxic activity : Measure TNF-α and NO suppression in LPS-induced macrophage models (e.g., RAW 264.7 cells) via ELISA .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substituent modification : Replace the 2-methyl group with bulkier alkyl/aryl groups (e.g., ethyl, phenyl) to enhance hydrophobic interactions with target proteins. For example, 2-phenyl analogs show 2–3x higher COX-2 inhibition .
- Halogen positioning : Compare 2,5-dichloro vs. 3,4-dichloro substitution; the former improves metabolic stability due to reduced CYP450 interactions .
- Hybrid analogs : Introduce triazole or indazole moieties at position 3 to enhance antiproliferative activity (e.g., IC₅₀ = 12 µM in MCF-7 cells) .
Q. What strategies reconcile contradictions in toxicity data across studies?
- Methodology :
- Dose-dependent analysis : Compare acute toxicity (e.g., intraperitoneal LD₅₀ >800 mg/kg in mice vs. oral LD₅₀ = 230 mg/kg in rats ) by normalizing routes (e.g., convert intraperitoneal to oral equivalence using allometric scaling).
- Species-specific metabolism : Evaluate hepatic CYP450 isoform differences (e.g., rat CYP3A1 vs. human CYP3A4) using microsomal incubation assays .
- Long-term toxicity : Conduct 28-day subchronic studies in rodents to assess cumulative effects on renal/hepatic function .
Q. How can reaction conditions be optimized for scalable synthesis?
- Methodology :
- Catalyst recycling : Heteropolyacids (e.g., H₃PW₁₂O₄₀) can be reused 3–4 times without significant yield drop (85% → 78%) via filtration and drying .
- Solvent selection : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve Green Chemistry metrics .
- Flow chemistry : Continuous microwave reactors reduce batch variability and improve throughput (95% purity at 10 g/hour scale) .
Q. What advanced techniques characterize solid-state physicochemical properties?
- Methodology :
- Single-crystal XRD : Resolve π-stacking interactions (e.g., 3.5 Å spacing between quinazolinone rings) and hydrogen-bonding networks .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Cl···H interactions = 12% of surface area) to predict solubility .
- DSC/TGA : Determine melting point (110–115°C) and thermal stability (decomposition >250°C) for formulation studies .
Q. How can computational modeling guide the design of less toxic derivatives?
- Methodology :
- ADMET prediction : Use QSAR models (e.g., SwissADME) to prioritize analogs with lower hepatotoxicity (e.g., Ames test negativity) .
- Molecular docking : Identify off-target binding (e.g., hERG channel inhibition) and modify substituents to reduce affinity (e.g., replace Cl with CF₃) .
- Metabolite simulation : Predict Phase I metabolites (e.g., hydroxylation at position 6) using Schrödinger’s MetaSite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
